
2-メチル-3-(4-メチル-1H-ピラゾール-1-イル)プロパン酸
概要
説明
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth or function of the disease-causing organisms .
Biochemical Pathways
Related compounds have been found to impact pathways involved in leishmaniasis and malaria .
Result of Action
Related compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
生化学分析
Biochemical Properties
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic functions. The nature of these interactions often involves binding to the active sites of these enzymes, thereby affecting their substrate affinity and turnover rates .
Cellular Effects
The effects of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway . It has been shown to alter gene expression, leading to changes in cellular metabolism and proliferation. Additionally, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects have been observed, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolic flux and levels of various metabolites . The compound’s metabolism involves its conversion into several intermediate products, which can further participate in biochemical reactions within the cell.
Transport and Distribution
Within cells and tissues, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules within these compartments, thereby influencing cellular processes such as metabolism and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. One common method includes the use of 4-methyl-1H-pyrazole and an alkyl halide under basic conditions to form the alkylated pyrazole, which is then subjected to carboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated pyrazole derivatives.
類似化合物との比較
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Exhibits antitubercular activity.
Uniqueness
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
特性
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYVHUXTCCGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


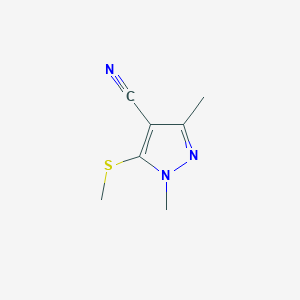


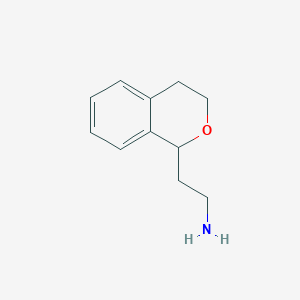
![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)
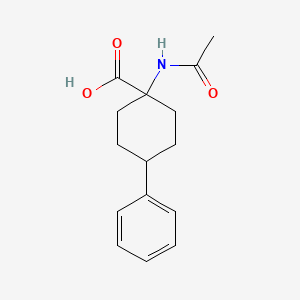
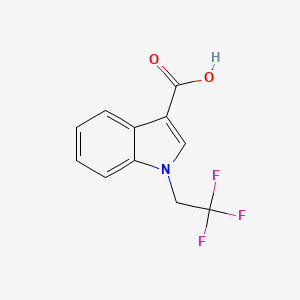
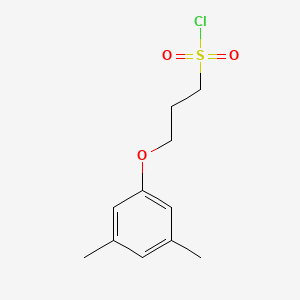
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

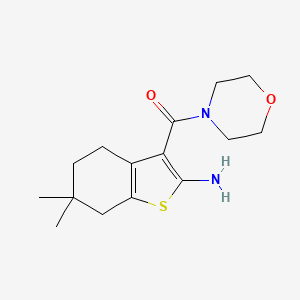
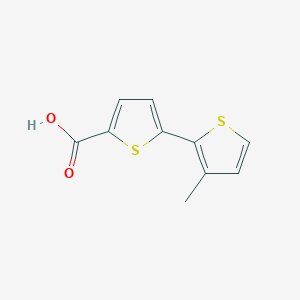
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)
